2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene

Description

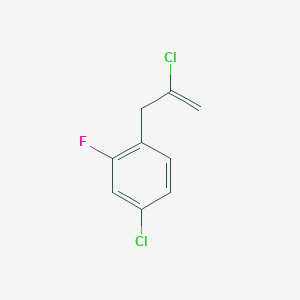

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene is a halogenated aromatic compound characterized by a propene backbone substituted with chlorine at position 2 and a 4-chloro-2-fluorophenyl group at position 2.

Properties

IUPAC Name |

4-chloro-1-(2-chloroprop-2-enyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZUEZFLGHBPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=C(C=C(C=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223518 | |

| Record name | 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951894-27-2 | |

| Record name | 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with appropriate reagents to introduce the propene group. One common method involves the use of Wittig reaction conditions, where a phosphonium ylide reacts with the aldehyde to form the desired propene compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize intermediates and transition states. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of halogen substituents on the phenyl ring significantly affect physicochemical properties:

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene | 4-Cl, 2-F | C₉H₇Cl₂F | 205.05 | Not explicitly provided |

| 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene | 3-Cl, 4-F | C₉H₇Cl₂F | 205.05 | 951888-14-5 |

| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | 2-Cl, 4-Cl | C₉H₇Cl₃ | 221.5 | 951892-52-7 |

| 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene | 3-Cl, 5-F | C₉H₇Cl₂F | 205.05 | 951888-73-6 |

Key Observations :

Physical Properties and Stability

- Boiling/Melting Points: While specific data are unavailable, molecular weight trends suggest that dichlorinated derivatives (e.g., C₉H₇Cl₃, MW = 221.5 g/mol) have higher boiling points than monofluorinated analogs due to increased London dispersion forces .

- Crystallinity : Fluorine’s small atomic radius may enable tighter crystal packing compared to bulkier substituents, as seen in structurally related benzofuran derivatives .

Biological Activity

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene is a halogenated organic compound that has garnered interest due to its potential biological activity. The presence of chlorine and fluorine substituents on the phenyl ring enhances its chemical reactivity, which may contribute to various biological interactions. This article aims to explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula : C₉H₈ClF

Molecular Weight : 170.611 g/mol

Density : 1.143 g/cm³

Boiling Point : 211.7 °C at 760 mmHg

Flash Point : 84.8 °C

These properties indicate a stable compound with significant potential for interaction with biological systems due to its electrophilic nature.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an electrophile , reacting with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes. The unique substitution pattern on the phenyl ring contributes to its binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds with similar halogen substitutions demonstrate significant inhibition against various bacterial strains, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM, indicating a broad spectrum of antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, the compound has been explored for antifungal activity. It exhibited efficacy against fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good antifungal potential .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of halogenated compounds, this compound was tested against several strains of bacteria. The results demonstrated that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria. The study highlighted the importance of electron-withdrawing groups in enhancing antimicrobial activity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how halogenated compounds interact with bacterial enzymes. The study revealed that the presence of chlorine and fluorine atoms in the structure significantly increased binding affinity to target enzymes, leading to effective inhibition of bacterial proliferation.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other halogenated compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Chloro-2-fluorophenyl)-1-butyne | Structure | Moderate antibacterial |

| 3-(4-Chloro-2-fluorophenyl)-1-butene | Structure | Low antifungal |

| 3-(4-Chloro-2-fluorophenyl)-1-propyne | Structure | High antibacterial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.